molecular formula C20H10N2 B8628300 Tetracene-2,3-dicarbonitrile CAS No. 127587-54-6

Tetracene-2,3-dicarbonitrile

Cat. No.: B8628300
CAS No.: 127587-54-6
M. Wt: 278.3 g/mol
InChI Key: NCXFOOVVESLXRD-UHFFFAOYSA-N
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Description

Tetracene-2,3-dicarbonitrile is an organic compound with the molecular formula C20H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 2 and 3 positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetracene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with cyanating agents. One common method includes the use of 2,3-dibromonaphthalene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Tetracene-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tetracene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can induce apoptosis in cancer cells. The cyano groups in the compound also play a crucial role in its reactivity, facilitating interactions with various biomolecules .

Comparison with Similar Compounds

  • 1,2-Dicyanobenzene
  • 1,4-Dicyanobenzene
  • 2,3-Naphthalenedicarbonitrile
  • 2,3-Naphthalocyanine

Comparison: Compared to other similar compounds, Tetracene-2,3-dicarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science. Additionally, its ability to intercalate into DNA sets it apart from other dicyano compounds, highlighting its potential in medicinal chemistry .

Properties

CAS No.

127587-54-6

Molecular Formula

C20H10N2

Molecular Weight

278.3 g/mol

IUPAC Name

tetracene-2,3-dicarbonitrile

InChI

InChI=1S/C20H10N2/c21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22/h1-10H

InChI Key

NCXFOOVVESLXRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C(C(=CC4=CC3=CC2=C1)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.5 g of anthracene-2,3-dialdehyde (E. Mallonli et al., Synthesis 1980, page 689), 1.8 g of succinodinitrile, 3 g of K2CO3 and 250 ml of dimethyl sulfoxide is heated with stirring at 60°-70° C. for 30 minutes. It is then cooled to 15° C. and 50 ml of water are added. The precipitate which has been deposited is filtered off and is sublimed at 300° C. Yield 485 mg (12%), λmax : 772 nm.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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